molecular formula C19H15F3N2O4S B2738869 Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1189444-36-7

Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No. B2738869
CAS RN: 1189444-36-7
M. Wt: 424.39
InChI Key: WNBILCRQUVMHAG-UHFFFAOYSA-N
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Description

Methyl 4-[(3-fluorophenyl)amino]-6-methylquinoline-2-carboxylate, also known as MFQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.

Scientific Research Applications

Polo-Like Kinase (PLK) Inhibition

The compound has been investigated as a potential inhibitor of Polo-Like Kinase (PLK), a family of serine/threonine kinases involved in cell cycle regulation and mitosis. PLK inhibitors are being explored for their anti-cancer properties, as PLKs play critical roles in cell division and tumor growth .

Anticancer Activity

Research suggests that this compound exhibits anticancer properties. It may interfere with cancer cell proliferation, survival, and metastasis. Further studies are needed to understand its mechanism of action and potential clinical applications .

Neurodegenerative Diseases

Given its structural features, the compound could be relevant in neurodegenerative diseases. For instance, Parkinson’s disease (PD) involves dopaminergic system degeneration, and compounds like this one might offer therapeutic benefits. However, more research is required to validate its efficacy .

Morpholine Derivatives in Drug Design

Morpholine-containing compounds, like the one you’ve described, are interesting for medicinal chemistry. Researchers explore their use as building blocks for drug design due to their unique properties and potential interactions with biological targets.

Comparative Toxicogenomics

The compound could be studied in the context of comparative toxicogenomics. Researchers investigate how chemicals impact human health, and understanding its toxicity profile is essential for drug development and safety assessment .

properties

IUPAC Name

[4-(3,5-difluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4S/c20-12-1-2-17-16(10-12)24(15-8-13(21)7-14(22)9-15)11-18(29(17,26)27)19(25)23-3-5-28-6-4-23/h1-2,7-11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBILCRQUVMHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3,5-difluorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

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